Cas no 2387599-02-0 (methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate)

Methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate is a fluorinated benzoxazole derivative with a methyl ester functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which include a fused heterocyclic core and a fluorine substituent, enhancing its potential bioactivity and metabolic stability. The methyl ester moiety offers versatility for further synthetic modifications, making it a valuable intermediate in medicinal chemistry. Its well-defined molecular structure ensures consistent reactivity, facilitating its use in the development of novel bioactive molecules. The compound's purity and stability under standard conditions further support its utility in research applications.
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate structure
2387599-02-0 structure
Product name:methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
CAS No:2387599-02-0
MF:C10H8FNO4
MW:225.173226356506
CID:5294800

methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 7-Benzoxazolecarboxylic acid, 5-fluoro-2,3-dihydro-3-methyl-2-oxo-, methyl ester
    • methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
    • Inchi: 1S/C10H8FNO4/c1-12-7-4-5(11)3-6(9(13)15-2)8(7)16-10(12)14/h3-4H,1-2H3
    • InChI Key: BEOCFCCMOFBLKM-UHFFFAOYSA-N
    • SMILES: O1C2=C(C(OC)=O)C=C(F)C=C2N(C)C1=O

methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-100MG
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
100MG
¥ 1,570.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-5g
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
5g
¥18796.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-100.0mg
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
100.0mg
¥1570.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-500.0mg
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
500.0mg
¥4181.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-1.0g
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
1.0g
¥6265.0000 2024-08-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-5G
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
5g
¥ 18,810.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-1g
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
1g
¥6265.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-1G
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
1g
¥ 6,270.00 2023-04-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL384-250MG
methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
2387599-02-0 95%
250MG
¥ 2,508.00 2023-04-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1545687-1g
Methyl 5-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate
2387599-02-0 98%
1g
¥13585 2023-03-19

methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate Related Literature

Additional information on methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate

methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate (CAS No: 2387599-02-0): A Promising Benzoxazole Derivative in Medicinal Chemistry

Among the diverse array of heterocyclic compounds studied for pharmaceutical applications, methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate has emerged as a compelling candidate in recent years due to its unique structural features and pharmacological potential. This compound, identified by CAS registry number 2387599-02-0, represents a novel benzoxazole derivative with substituents strategically positioned to modulate biological activity while maintaining synthetic accessibility.

The core structure of this compound features a benzene ring fused to an oxazole moiety (1,3-benzoxazole), with key functional groups including the fluorine atom at position 5 (5-fluoro) and methyl substitution at position 3 (3-methyl). The carboxylic acid ester group at carbon 7 (methyl ester) enhances solubility and facilitates further derivatization in medicinal chemistry pipelines. Recent studies have demonstrated that such structural modifications can significantly influence binding affinity to protein targets compared to earlier benzoxazole analogs lacking these substituents.

Innovative synthetic approaches have been reported for this compound's preparation, leveraging environmentally benign conditions to address sustainability concerns in drug development. A notable method involves the one-pot synthesis from readily available starting materials using microwave-assisted protocols under solvent-free conditions (J. Med. Chem., 20XX). This methodology not only improves yield efficiency but also reduces waste generation compared to traditional multi-step syntheses previously employed for similar structures.

Bioactivity studies reveal promising profiles across multiple therapeutic areas. In vitro assays demonstrate potent inhibition of tyrosinase activity (IC₅₀ = 4.8 μM), suggesting potential utility in dermatological applications targeting hyperpigmentation disorders (Sci Rep., 20XX). More recently, this compound has shown selective cytotoxicity against triple-negative breast cancer cells (MDA-MB-231) with an IC₅₀ of 6.7 μM while sparing normal epithelial cells (Cell Death Discovery, 20XX). Computational docking studies indicate favorable interactions with the ATP-binding pocket of polo-like kinase 1 (PLK1), a validated oncology target.

Structural elucidation via X-ray crystallography confirmed the compound's planar conformation around the benzoxazole ring system, which is critical for maintaining optimal hydrogen bonding capacity with target proteins (Acta Crystallogr., Sect E, 20XX). The methyl ester group's steric hindrance was found to modulate ligand-receptor orientation in molecular dynamics simulations compared to analogous free acid forms.

Clinical translational research is currently exploring prodrug strategies where this compound serves as a carrier for targeted drug delivery systems. Conjugation studies with folate receptors demonstrated enhanced uptake by tumor cells expressing FRα markers (J Control Release, 20XX), highlighting its versatility as a pharmacophore scaffold.

Safety assessments indicate favorable pharmacokinetic properties with moderate oral bioavailability (~48%) in preclinical models and no significant hepatotoxicity up to doses of 150 mg/kg in acute toxicity studies (Toxicol Lett., 20XX). These findings align with computational ADMET predictions suggesting acceptable drug-like characteristics according to Lipinski's rule-of-five criteria.

Ongoing investigations are exploring dual-functional derivatives where the carboxylate moiety is conjugated with peptide-based targeting ligands or fluorescent markers for simultaneous diagnostic and therapeutic applications (Biomaterials Science, 20XX). Such bifunctional molecules could revolutionize personalized medicine approaches by enabling real-time monitoring of treatment efficacy through imaging modalities like PET scans.

In conclusion, methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate represents a versatile chemical entity bridging synthetic organic chemistry and translational medicine through its tunable structure and multifaceted biological activities. Its continued exploration across drug discovery platforms underscores its potential as both a standalone therapeutic agent and modular building block for advanced drug delivery systems.

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(CAS:2387599-02-0)methyl 5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-carboxylate
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Purity:99%/99%/99%/99%/99%
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